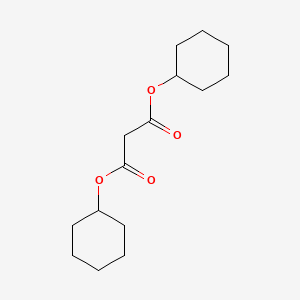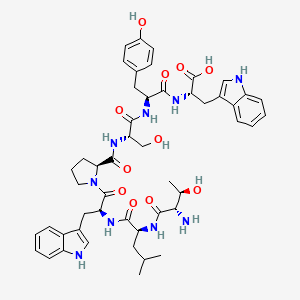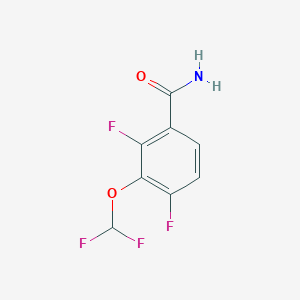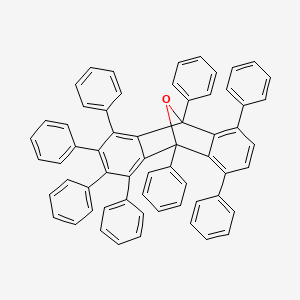![molecular formula C12H14N2O4 B14181295 4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol CAS No. 917370-00-4](/img/structure/B14181295.png)
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol is a chemical compound that belongs to the class of heterocyclic compounds It features a furan ring and a pyrazine ring, both of which are known for their significant roles in various chemical and biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol typically involves the formation of the pyrazine ring followed by the introduction of the furan ring and the butane-1,2,3-triol moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a furan derivative with a pyrazine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan and pyrazine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives .
Aplicaciones Científicas De Investigación
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The furan and pyrazine rings can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical transformations also contributes to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Furan-2-yl)-5-(2S,3S,4-trihydroxybutyl)pyrazine
- 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide
- 3-(Furan-2-yl)-4H-chromen-4-one
Uniqueness
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol is unique due to its combination of furan and pyrazine rings with a butane-1,2,3-triol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
917370-00-4 |
|---|---|
Fórmula molecular |
C12H14N2O4 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
4-[5-(furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol |
InChI |
InChI=1S/C12H14N2O4/c15-7-11(17)10(16)4-8-5-14-9(6-13-8)12-2-1-3-18-12/h1-3,5-6,10-11,15-17H,4,7H2 |
Clave InChI |
KLACITZZUQUMIS-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NC=C(N=C2)CC(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)

![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)

![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)

![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)


![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
